molecular formula C6H10 B072652 Cyclohexene-d10 CAS No. 1603-55-0

Cyclohexene-d10

Cat. No.: B072652
CAS No.: 1603-55-0
M. Wt: 92.2 g/mol
InChI Key: HGCIXCUEYOPUTN-KYJNQUCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexene-d10 is a deuterated analog of cyclohexene, where all hydrogen atoms are replaced with deuterium. This compound has the molecular formula C6D10 and a molecular weight of 92.21 g/mol . Deuterium, a stable isotope of hydrogen, is used to label the compound, making it valuable in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Cyclohexene-d10 is a deuterated derivative of cyclohexene, a cyclic hydrocarbon It’s important to note that cyclohexene and its derivatives are often used in organic synthesis as precursors or intermediates .

Mode of Action

One study suggests that the oxidation of cyclic olefins, such as cyclohexene, by mononuclear nonheme manganese(iv)-oxo (mn(iv)o) complexes can occur predominantly via the c═c double bond epoxidation . This reaction proceeds via a repetition of hydroruthenation and β-elimination .

Biochemical Pathways

Cyclohexane, a related compound, is known to be metabolized by bacteria through a series of oxidation reactions, converting cyclohexane to cyclohexanol, then to cyclohexanone, and finally to adipate . This pathway involves several enzymes, including cyclohexanol dehydrogenase and cyclohexanone 1,2-monooxygenase .

Pharmacokinetics

Its metabolism may involve oxidation reactions similar to those described for cyclohexane .

Result of Action

The oxidation of cyclohexene and its derivatives can result in the formation of epoxides, which can react with various biomolecules and potentially exert biological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the oxidation reactions involving cyclohexene . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially affect the stability and efficacy of this compound.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexene-d10 can be synthesized through the deuteration of cyclohexene. One common method involves the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas (D2) atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Industrial Production Methods: On an industrial scale, this compound is produced by the same catalytic exchange method but in larger reactors designed to handle higher volumes of reactants and deuterium gas. The process is optimized for maximum yield and purity, ensuring that the final product has a high isotopic purity, typically around 98% deuterium .

Chemical Reactions Analysis

Types of Reactions: Cyclohexene-d10 undergoes similar chemical reactions as its non-deuterated counterpart, cyclohexene. These include:

    Oxidation: this compound can be oxidized to cyclohexanone-d10 or cyclohexanol-d10 using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to cyclohexane-d12 using reducing agents such as lithium aluminum deuteride (LiAlD4).

    Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine) to form dibromo-cyclohexane-d10.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlD4 in anhydrous ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride (CCl4) at room temperature.

Major Products:

    Oxidation: Cyclohexanone-d10, cyclohexanol-d10.

    Reduction: Cyclohexane-d12.

    Substitution: Dibromo-cyclohexane-d10.

Scientific Research Applications

Cyclohexene-d10 is widely used in scientific research due to its deuterium labeling. Key applications include:

    NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it easier to study the compound’s structure and dynamics.

    Isotope Tracing: Used in metabolic studies to trace the pathways of cyclohexene derivatives in biological systems.

    Material Science: Helps in studying the properties of polymers and other materials where cyclohexene is a monomer.

    Pharmaceutical Research: Used to investigate the metabolism and pharmacokinetics of cyclohexene-based drugs.

Comparison with Similar Compounds

Cyclohexene-d10 is unique due to its complete deuteration. Similar compounds include:

    Cyclohexane-d12: Fully deuterated cyclohexane, used in similar applications but lacks the double bond present in this compound.

    Cyclohexanol-d12: Deuterated cyclohexanol, used in studies involving alcohols.

    Cyclohexanone-d10: Deuterated cyclohexanone, used in ketone-related research.

Compared to these compounds, this compound is particularly valuable in studies involving unsaturated hydrocarbons and their reactions.

Properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCIXCUEYOPUTN-KYJNQUCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583823
Record name (~2~H_10_)Cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16035-50-0
Record name (~2~H_10_)Cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16035-50-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene-d10
Reactant of Route 2
Cyclohexene-d10
Reactant of Route 3
Cyclohexene-d10
Reactant of Route 4
Cyclohexene-d10
Reactant of Route 5
Cyclohexene-d10
Reactant of Route 6
Cyclohexene-d10
Customer
Q & A

Q1: What is the primary use of cyclohexene-d10 in scientific research?

A1: this compound, the perdeuterated form of cyclohexene, serves as a valuable tool for investigating reaction mechanisms and isotopic effects. By substituting all hydrogen atoms with deuterium, researchers can track the fate of specific atoms during reactions, providing insights into reaction pathways and intermediates. [, , , , , ]

Q2: How does deuteration in this compound influence its reactivity compared to cyclohexene?

A2: Studies employing cyclohexene and this compound in oxidation reactions with metal-oxo complexes reveal a significant influence of deuteration on reaction pathways. In reactions with a Compound I model of Cytochrome P450, cyclohexene exhibits a shift from C=C epoxidation to C-H hydroxylation at lower temperatures, while this compound predominantly undergoes epoxidation regardless of temperature. This difference arises from a significant tunneling effect on hydrogen atom abstraction in cyclohexene, an effect minimized in the deuterated counterpart. [, ]

Q3: Are there any differences in product distribution when using this compound compared to cyclohexene in radiolysis experiments?

A4: Indeed, studies on the radiolysis of binary solutions containing cyclohexene and this compound reveal distinct product distributions. Notably, deuterium substitution in the olefin significantly alters the dimer product profiles, suggesting a mechanism where charge transfer from saturated hydrocarbon ions to the olefin precedes dimer formation. []

Q4: Can you provide details on the molecular formula, weight, and spectroscopic data for this compound?

A5: * Molecular Formula: C₆D₁₀* Molecular Weight: 90.22 g/mol* Spectroscopic Data: While specific data might vary based on the spectroscopic technique used, a study reports the vibrational spectra and utilizes them to deduce the molecular conformation of this compound. [] Additionally, the microwave spectra of this compound have been analyzed to determine its structure. []

Q5: How does the use of this compound contribute to a deeper understanding of ultrafast dynamics in organic molecules?

A6: Pump-probe experiments exciting cyclohexene and this compound at 200 nm, followed by multiphoton ionization, unveiled distinct time constants. Deuteration specifically affected one time constant associated with travel time on the excited pipi* surface, suggesting the initiation of a [, ]-sigmatropic H shift in this state. This provides valuable information about the early-time dynamics and photochemical pathways of cyclohexene and potentially other simple olefins. []

Q6: Beyond its role in mechanistic studies, are there other applications of this compound in chemical synthesis?

A7: While this compound primarily serves as a mechanistic probe, its preparation via H/D-exchange reactions, potentially catalyzed by ruthenium complexes under microwave irradiation, showcases its utility in deuterium labeling strategies. These labeling methods are crucial for developing internal standards in mass spectrometry and exploring isotope effects in various chemical and biological processes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.